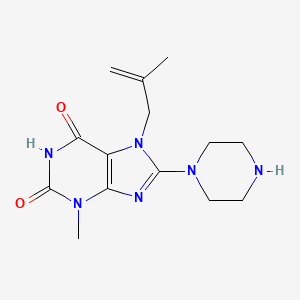![molecular formula C26H23FN2O4 B2814399 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate CAS No. 690641-11-3](/img/structure/B2814399.png)
3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate is a complex organic compound that features a combination of fluorophenyl, piperazine, and naphthofuran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate typically involves multiple steps:
Formation of the Fluorophenyl Piperazine Intermediate: This step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with a suitable acyl chloride to form 4-(4-fluorophenyl)piperazine-1-carbonyl chloride.
Coupling with Naphthofuran Derivative: The acyl chloride is then reacted with a naphthofuran derivative in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its fluorophenyl group can be particularly useful in imaging studies due to its potential for fluorescence.
Medicine
In medicinal chemistry, 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate may serve as a lead compound for the development of new drugs. Its structure suggests potential activity as an inhibitor of enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate is likely to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine moiety can interact with polar or charged residues. The naphthofuran core may contribute to the overall stability and specificity of the compound.
類似化合物との比較
Similar Compounds
3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate: Similar structure but with a chlorine atom instead of fluorine.
3-(4-(4-Methylphenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve binding affinity to biological targets, and alter the compound’s electronic properties, making it unique compared to its analogs.
特性
IUPAC Name |
[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-methylbenzo[g][1]benzofuran-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4/c1-16-24(26(31)29-13-11-28(12-14-29)19-9-7-18(27)8-10-19)22-15-23(33-17(2)30)20-5-3-4-6-21(20)25(22)32-16/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMQVMWKDLATHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2814325.png)



![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-phenylpropan-1-one](/img/structure/B2814331.png)
![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2814332.png)
![1-Oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B2814334.png)
![N-(3-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2814336.png)
![2-(4-fluorophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2814337.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2814339.png)
